molecular formula C6H7N3 B1375147 1-(But-3-ynyl)-1H-[1,2,4]triazole CAS No. 933045-04-6

1-(But-3-ynyl)-1H-[1,2,4]triazole

Cat. No. B1375147
CAS RN: 933045-04-6
M. Wt: 121.14 g/mol
InChI Key: KDKZQGQXRVOPEL-UHFFFAOYSA-N
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Description

1-(But-3-ynyl)-1H-[1,2,4]triazole is a derivative of triazole, a five-membered ring compound containing two carbon and three nitrogen atoms . Triazoles are significant heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .


Synthesis Analysis

Triazoles are synthesized from various nitrogen sources . This review provides a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

The molecular structure of 1-(But-3-ynyl)-1H-[1,2,4]triazole is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The triazole ring is unsaturated and π-excessive, with a 6π delocalized electron ring system, giving it an aromatic character . All five atoms in the ring are sp2-hybridized .


Chemical Reactions Analysis

Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Organocatalytic Synthesis and Biological Interactions

1H-1,2,4-Triazole derivatives have shown significant interactions with biological systems. For instance, enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, a derivative of 1H-1,2,4-Triazole, exhibited strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase, a crucial enzyme in sterol biosynthesis (Z. Ming et al., 2009).

Synthetic, Physical, and Chemical Properties

The structural, physical, and chemical properties of 1,2,4-triazoles have been extensively researched. These studies are crucial in modeling new molecules or improving pharmacological properties of existing structures. The 1,2,4-triazole nucleus is known for its broad range of biological effects, including antifungal, antidepressant, anticancer, and hepatoprotective properties (Kaplaushenko et al., 2016).

Antimicrobial Evaluation

1,2,4-Triazole derivatives have been synthesized and evaluated for antimicrobial activities against various strains. Some 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality displayed significant antibacterial, antitubercular, and antifungal activities, comparing favorably with reference drugs (C. Kaushik et al., 2016).

Supramolecular Interactions

1H-1,2,3-triazoles are renowned for their diverse supramolecular interactions, which have applications in coordination chemistry. Their nitrogen-rich structure allows complexation of anions through various bonding mechanisms. This versatility has led to applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).

Antimycobacterial Agents

The 1H-1,2,3-triazole class has been studied for its potential as antimycobacterial agents, with recent advances showing promise in developing new bioactive chemical entities against diseases like tuberculosis (Daniel Gonzaga et al., 2013).

Proton-Conducting Electrolytes

1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, indicating its potential in fuel cell technologies (Siwen Li et al., 2005).

properties

IUPAC Name

1-but-3-ynyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKZQGQXRVOPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-3-yn-1-yl)-1H-1,2,4-triazole

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